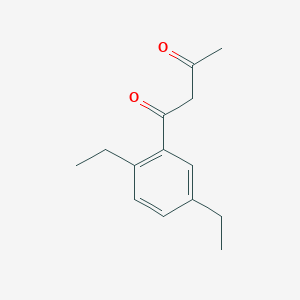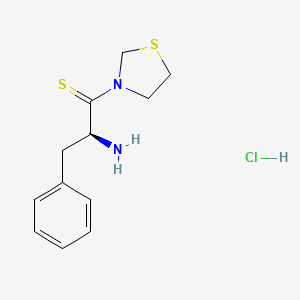
SIRIUS SUPRA SCARLET GG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SIRIUS SUPRA SCARLET GG: is an organic sodium salt known for its vibrant red color. It is the monosodium salt of 5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-methoxybenzene-1-sulfonic acid. This compound is occasionally used for the selective staining of amyloid, making it valuable in histological and microscopic examinations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of SIRIUS SUPRA SCARLET GG involves several steps:
Diazotization: 5-Amino-2-methoxybenzenesulfonic acid sodium undergoes diazotization.
Coupling Reaction: The diazonium salt formed is then coupled with 2-Amino-4-methylanisole.
Reduction: The product is treated with glucose and sodium carbonate under reflux conditions.
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but optimized for larger batches. The process involves maintaining precise temperatures and pH levels to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: SIRIUS SUPRA SCARLET GG can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced using agents like glucose and sodium carbonate.
Substitution: It can participate in substitution reactions, especially involving the sulfonic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Glucose, sodium carbonate.
Reaction Conditions: Reflux conditions, controlled pH, and temperature.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : SIRIUS SUPRA SCARLET GG is used as a dye in various chemical analyses and reactions to provide visual indicators.
Biology: : It is employed in histological staining to highlight specific structures within biological tissues, such as amyloid deposits .
Medicine: : The compound is used in diagnostic procedures to detect amyloid-related diseases, providing critical insights into conditions like Alzheimer’s disease .
Industry: : this compound is used in the textile industry for dyeing fabrics due to its vibrant and stable color .
Mecanismo De Acción
SIRIUS SUPRA SCARLET GG works by absorbing light at a specific wavelength and emitting light at a longer wavelength, a process known as fluorescence. This property makes it useful in imaging and detection applications. The dye binds to specific molecular targets, such as amyloid fibrils, and highlights them under microscopic examination.
Comparación Con Compuestos Similares
Similar Compounds
Congo Red: Another dye used for amyloid staining but has different spectral properties.
Thioflavin T: A fluorescent dye used for detecting amyloid fibrils but with a different binding mechanism.
Direct Red 76: Chemically similar but used in different applications.
Uniqueness: : SIRIUS SUPRA SCARLET GG is unique due to its specific binding affinity for amyloid fibrils and its fluorescence properties, making it highly effective for diagnostic purposes in medical and biological research .
Propiedades
Número CAS |
1325-63-9 |
|---|---|
Fórmula molecular |
C12H16BrN |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




